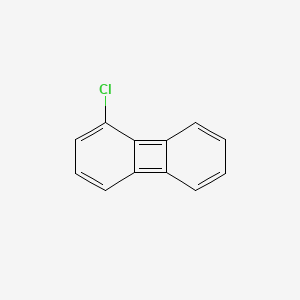
3,4-Dibenzyl-2,5-dimethylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibenzyl-2,5-dimethylthiophene is an organic compound with the molecular formula C20H20S. It belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Méthodes De Préparation
The synthesis of 3,4-dibenzyl-2,5-dimethylthiophene typically involves the reaction of 2,5-dimethylthiophene with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Analyse Des Réactions Chimiques
3,4-Dibenzyl-2,5-dimethylthiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo electrophilic substitution reactions, where the benzyl groups can be replaced by other substituents under appropriate conditions.
Applications De Recherche Scientifique
3,4-Dibenzyl-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Industry: It is used in the production of advanced materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,4-dibenzyl-2,5-dimethylthiophene involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA structure, causing damage and potentially leading to mutations. This property is being explored for its potential use in cancer research and treatment .
Comparaison Avec Des Composés Similaires
3,4-Dibenzyl-2,5-dimethylthiophene can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the benzyl groups and has different reactivity and applications.
3,4-Dibromo-2,5-dimethylthiophene: Contains bromine atoms instead of benzyl groups, leading to different chemical properties and uses.
3,4-Di-tert-butyl-2,5-dimethylthiophene: Substituted with tert-butyl groups, which affect its steric and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its potential for DNA interaction and its use in pharmaceutical research.
Propriétés
Numéro CAS |
91377-93-4 |
|---|---|
Formule moléculaire |
C20H20S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3,4-dibenzyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C20H20S/c1-15-19(13-17-9-5-3-6-10-17)20(16(2)21-15)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
Clé InChI |
DDJBGPQXEWCNCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(S1)C)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



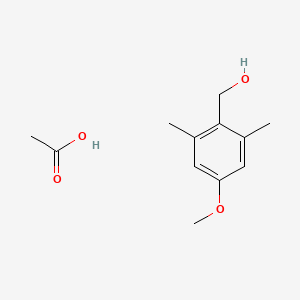
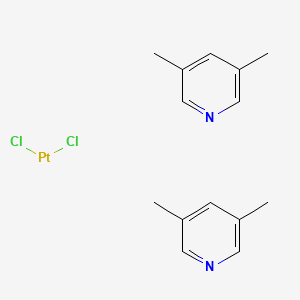
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
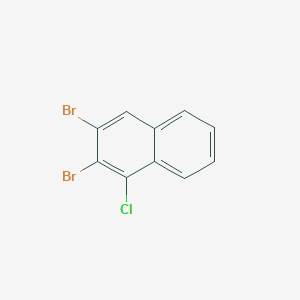
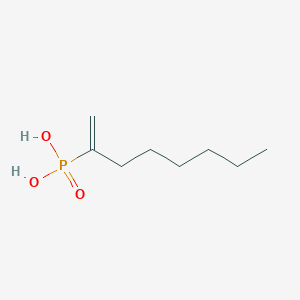
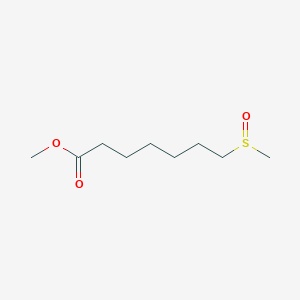
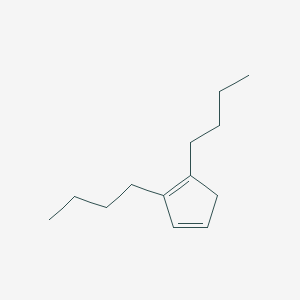
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)

![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
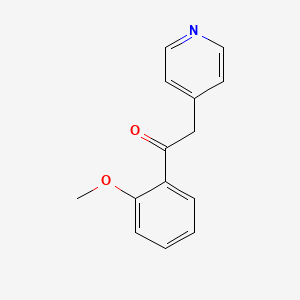
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
